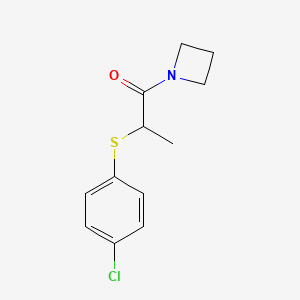
N-(furan-2-ylmethyl)-N,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,3,4-trimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and is commonly referred to as FTMBA. In
Wirkmechanismus
The mechanism of action of FTMBA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. FTMBA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In addition, FTMBA has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
FTMBA has been shown to have a range of biochemical and physiological effects. In cancer cells, FTMBA induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, FTMBA has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of FTMBA is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for cancer research and drug development. However, FTMBA has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to work with in some experiments. In addition, FTMBA has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on FTMBA. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of FTMBA and its potential applications in cancer treatment and Alzheimer's disease. Finally, more research is needed to evaluate the safety and efficacy of FTMBA in vivo, which will be crucial for its potential use in clinical settings.
Conclusion:
In conclusion, FTMBA is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been shown to inhibit the growth of various cancer cell lines and to have potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of FTMBA and its potential applications in clinical settings.
Synthesemethoden
The synthesis of FTMBA involves the reaction of 2-furanmethanol with 3,4-dimethylbenzoyl chloride in the presence of a base. The reaction produces FTMBA as a white crystalline solid with a yield of approximately 80%. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
FTMBA has been extensively studied for its potential therapeutic applications. One of the key areas of research is in the field of cancer treatment. FTMBA has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound achieves this by inducing cell cycle arrest and apoptosis in cancer cells.
In addition to cancer treatment, FTMBA has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that FTMBA can inhibit the aggregation of amyloid beta peptides, which are known to play a key role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-7-13(9-12(11)2)15(17)16(3)10-14-5-4-8-18-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFAHDAPIKZMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,3,4-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
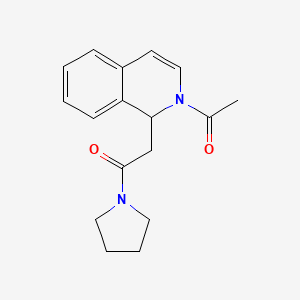
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
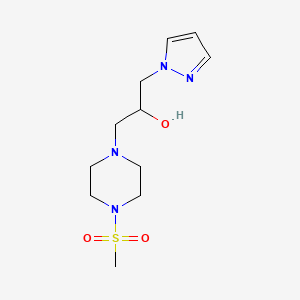
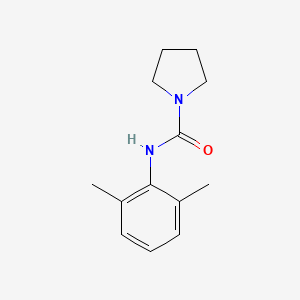
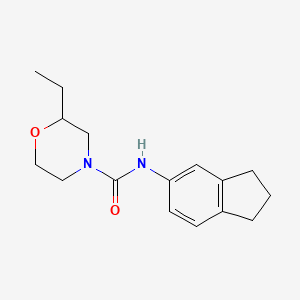
![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


